molecular formula C22H19NO3 B5759905 methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate

methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate

Cat. No. B5759905
M. Wt: 345.4 g/mol
InChI Key: CHUFHPGNTGCKBR-UHFFFAOYSA-N
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Description

Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate, also known as MBCA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. Specifically, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the regulation of gene expression. Additionally, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate is its versatility as a building block for the synthesis of various compounds. Additionally, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate is its relatively complex synthesis method, which can be challenging for researchers without extensive organic synthesis experience.

Future Directions

There are numerous future directions for research involving methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and material science, and the investigation of its mechanism of action and potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate for therapeutic use.

Synthesis Methods

Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate can be synthesized using a multi-step process involving the reaction of 4-biphenylylcarbonyl chloride with 4-aminophenylacetic acid. The resulting product is then methylated using dimethyl sulfate to yield methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate.

Scientific Research Applications

Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been extensively researched for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In material science, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been used as a starting material for the synthesis of various compounds.

properties

IUPAC Name

methyl 2-[4-[(4-phenylbenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-26-21(24)15-16-7-13-20(14-8-16)23-22(25)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUFHPGNTGCKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(biphenyl-4-ylcarbonyl)amino]phenyl}acetate

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